molecular formula C17H19ClN2O3S B4490398 N-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4490398
M. Wt: 366.9 g/mol
InChI Key: LBYOKBLJFFIMPX-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3-methyl-4-(N-methylmethanesulfonamido)benzamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methyl group, and a methanesulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-3-methyl-4-(N-methylmethanesulfonamido)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methyl-4-aminobenzamide in the presence of a base to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride and a suitable base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-3-methyl-4-(N-methylmethanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-3-methyl-4-(N-methylmethanesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-methyl-4-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares structural similarities but differs in its functional groups and biological activity.

    N-(4-Chlorophenyl)-4-methylbenzamide: Similar core structure but lacks the methanesulfonamido group.

Uniqueness

N-[(4-Chlorophenyl)methyl]-3-methyl-4-(N-methylmethanesulfonamido)benzamide is unique due to the presence of the methanesulfonamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-10-14(6-9-16(12)20(2)24(3,22)23)17(21)19-11-13-4-7-15(18)8-5-13/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYOKBLJFFIMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

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